tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfanyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-3-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-amino-3-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Methyl carbamate: Lacks the tert-butyl group but shares the carbamate functionality.
Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.
Uniqueness
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility in organic solvents and its ability to interact with various molecular targets .
Properties
Molecular Formula |
C9H20N2O2S |
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Molecular Weight |
220.33 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-methylsulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-7(5-10)6-14-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
XARYSMKYFMEKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CSC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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